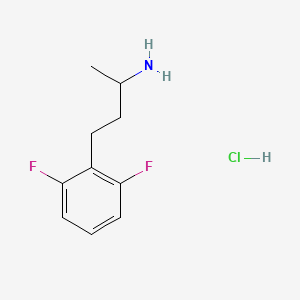

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2,6-Difluorophenyl)butan-2-amine hydrochloride” is a research compound with the CAS Number: 2031268-79-6 . It has a molecular weight of 221.68 . It is also known as 2,6-DFB.

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications

1. Aminolysis and Organic Synthesis

4-(2,6-Difluorophenyl)butan-2-amine hydrochloride and related compounds have been studied in aminolysis reactions. For instance, aminolysis involving similar compounds in butan-1-ol has been successful under certain conditions, especially with unshielded amino groups and high dielectric permittivity mediums. This type of reaction is significant in the field of organic synthesis (Novakov et al., 2017).

2. Crystal Structure Analysis

Studies involving derivatives of butyrate and 1,3-dioxane have provided insights into the crystal structures of compounds related to this compound. Such research is crucial for understanding the physical and chemical properties of these compounds, which can have various applications in chemistry and material science (Jebas et al., 2013).

3. Heterogeneous Catalysis

Compounds structurally related to this compound have been used in developing heterogeneous catalysts. For example, nickel MCM-41 complexes with β-diimine ligands have been synthesized for applications in olefin oligomerization, demonstrating the potential of these compounds in catalysis (Rossetto et al., 2015).

4. Interaction with Other Compounds

Research on the interaction of similar compounds with amines in organic solvents has provided valuable insights. This includes studies on the solvatochromic bands and binding constants, which are important for understanding the chemical behavior and potential applications of these compounds in various reactions and processes (Ribeiro et al., 2011).

5. Synthesis of Polyimides

Research on the synthesis of aromatic hyperbranched polyimides using compounds like tris(4-aminophenyl)amine illustrates the role of similar compounds in polymer chemistry. Such studies are crucial for developing new materials with specific properties for industrial and technological applications (Fang et al., 2000).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

Properties

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-7(13)5-6-8-9(11)3-2-4-10(8)12;/h2-4,7H,5-6,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVOGNAMUJKUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)

![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2365497.png)

![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2365505.png)

![ethyl 2-{[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]amino}-2-phenylacetate](/img/structure/B2365508.png)